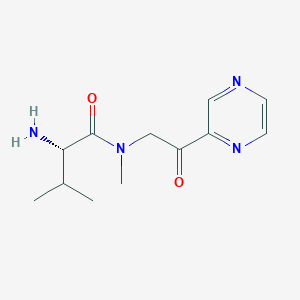

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a pyrazine ring, which is known for its biological activity, and an amide linkage, which is common in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the pyrazine derivative: Starting with a pyrazine precursor, such as pyrazine-2-carboxylic acid, the compound is converted to its corresponding acid chloride using reagents like thionyl chloride.

Amide bond formation: The acid chloride is then reacted with an amine, such as N,N-dimethyl-ethylenediamine, under basic conditions to form the amide linkage.

Introduction of the amino group: The resulting intermediate is then subjected to reductive amination to introduce the amino group at the desired position.

Chiral resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its bioactive pyrazine ring and amide linkage.

Biochemistry: It is used in studies involving enzyme inhibition, particularly targeting enzymes like topoisomerases and kinases.

Industrial Chemistry: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can intercalate with DNA, inhibiting enzymes like topoisomerases, which are crucial for DNA replication and transcription. Additionally, the compound can bind to protein kinases, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

- (2S)-1-[2-oxo-2-(pyrazin-2-yl)ethyl]piperazine-2-carboxylic acid

- 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile

- Pyrazine-2-carbohydrazone of Pyridoxal 5′-Phosphate

Uniqueness

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is unique due to its specific structural features, such as the combination of a chiral center, a pyrazine ring, and an amide linkage

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chiral center at the 2-amino position and features a pyrazine ring, which is known for its diverse biological properties. The specific stereochemistry and the presence of the pyrazinyl group significantly influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, as indicated by studies on similar compounds that target enzymes like pantothenate kinase .

- Receptor Binding : It is hypothesized that the pyrazine moiety allows binding to protein sites, influencing cellular signaling pathways.

Anticancer Potential

The pyrazine derivatives have been explored for their anticancer properties, particularly in inhibiting tubulin polymerization. For instance, certain pyridopyrazine derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells . The structural features of this compound may allow it to act similarly.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazine ring or the butyramide side chain could enhance its potency and selectivity.

Notable Findings:

-

Substituent Effects : Variations in substituents on the pyrazine ring have been shown to affect binding affinity and inhibitory activity against target enzymes.

- Alkyl Chain Length : The length of the alkyl chain in butyramide impacts solubility and membrane permeability.

- Functional Group Variations : Different functional groups can enhance or diminish biological activity based on their electronic and steric properties.

Study on Related Compounds

A study investigating pyridopyrazine derivatives reported moderate to high inhibitory activity against Mycobacterium tuberculosis FtsZ protein, which plays a critical role in bacterial cell division . Although direct studies on this compound are necessary, these findings suggest that similar compounds may exhibit significant antibacterial effects.

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-8(2)11(13)12(18)16(3)7-10(17)9-6-14-4-5-15-9/h4-6,8,11H,7,13H2,1-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHAFGHAMDICY-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC(=O)C1=NC=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC(=O)C1=NC=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.